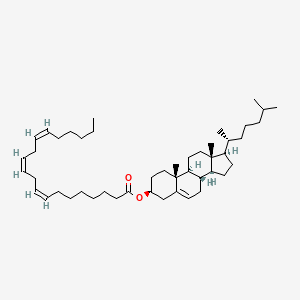
Blepharin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Blepharin, also known as hboa-glc, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Blepharin exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, blepharin is primarily located in the cytoplasm. Outside of the human body, blepharin can be found in cereals and cereal products, corn, and fats and oils. This makes blepharin a potential biomarker for the consumption of these food products.
Scientific Research Applications
Synthesis and Structural Determination
Blepharin, a natural acetyl-β-D-glucoside, has been successfully synthesized. The synthesis process and the determination of its structure, including relative and absolute configurations, were explored through treatments involving various compounds and techniques like 1H-NMR and X-ray analysis. This research contributes to understanding the chemical nature of blepharin and lays the groundwork for future applications in scientific research (Tietze, Beller, Terfort, & Dölle, 1991).
Ethnopharmacological Relevance
Blepharin is part of the genus Blepharis, which has significant ethnopharmacological relevance. Species of Blepharis are used in traditional medicines in various countries, primarily for their anti-inflammatory and wound healing activities, as well as in treating gastrointestinal disorders and bone fractures. The review of Blepharis species, including their distribution, traditional uses, chemical constituents, and pharmacological activities, provides a comprehensive understanding of their medical potential and guides future drug discovery research (Dirar et al., 2020).
Pharmacognostical and Phytochemical Investigation
The whole plant of Blepharis maderaspatensis, which contains blepharin, has undergone extensive pharmacognostical and phytochemical investigation. This research is crucial for the identification and preparation of a monograph of the plant, and it has a direct impact on the medical applications of blepharin. The study includes microscopic, physicochemical constant evaluations, fluorescence analysis, and preliminary phytochemical evaluations, all of which contribute to a deeper understanding of the plant's medicinal properties (Mohan, Amish, Kalidass, & Maruthupandian, 2010).
properties
CAS RN |
27625-86-1 |
|---|---|
Product Name |
Blepharin |
Molecular Formula |
C14H17NO8 |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H17NO8/c16-5-8-9(17)10(18)11(19)13(22-8)23-14-12(20)15-6-3-1-2-4-7(6)21-14/h1-4,8-11,13-14,16-19H,5H2,(H,15,20) |
InChI Key |
PYQSUTLVBSTCSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O |
melting_point |
226-227°C |
physical_description |
Solid |
synonyms |
(2R)-2-O-beta-D-glucopyranosyl-2H-1,4-benzoxazin-3(4H)-one HBOA-Glc |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6Z)-6-[[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylidene]-[1,3]dioxolo[4,5-g]isoindol-8-one](/img/structure/B1255050.png)






![Apigenin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B1255060.png)
![2,6-ditert-butyl-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B1255064.png)


![methyl (4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B1255068.png)
